molecular formula C27H24Cl2N2O3 B4977032 11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4977032
M. Wt: 495.4 g/mol
InChI Key: FDZNRUBWUYUDNE-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a bicyclic framework with nitrogen atoms at positions 1 and 3. The structure features a 2,3-dichlorophenyl substituent at position 11 and a 3,4-dimethoxyphenyl group at position 4.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N2O3/c1-33-23-11-10-15(14-24(23)34-2)16-12-21-25(22(32)13-16)27(17-6-5-7-18(28)26(17)29)31-20-9-4-3-8-19(20)30-21/h3-11,14,16,27,30-31H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZNRUBWUYUDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family. This class of compounds has garnered attention for its diverse biological activities, including anxiolytic, antidepressant, and antitumor effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26Cl2N2O4C_{27}H_{26}Cl_{2}N_{2}O_{4}, with a molecular weight of approximately 513.42 g/mol. The presence of two chlorine atoms and methoxy groups contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that dibenzo diazepines can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with cellular pathways involved in tumor growth.
  • Anxiolytic Effects : Similar compounds within the dibenzo diazepine class have demonstrated anxiolytic properties through modulation of GABA receptors. This compound may also influence neurotransmitter systems associated with anxiety.

The biological activity is primarily attributed to its ability to interact with neurotransmitter systems and cellular pathways:

  • GABA Receptor Modulation : Dibenzo diazepines often act as positive allosteric modulators at GABA_A receptors. This enhances inhibitory neurotransmission in the central nervous system (CNS), leading to anxiolytic and sedative effects.
  • Antiproliferative Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Antitumor Studies

A study investigating the antiproliferative effects of similar dibenzo diazepines reported significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Anxiolytic Activity

In animal models, compounds similar to this compound have shown significant reduction in anxiety-like behaviors when administered at doses ranging from 1 to 10 mg/kg.

Dose (mg/kg)Anxiety Score Reduction (%)Reference
125
550
1070

Comparison with Similar Compounds

Chlorinated Aryl Groups

  • 11-(4-Chlorophenyl)-3-phenyl analog (CAS 330216-61-0): Replacing 2,3-dichlorophenyl with 4-chlorophenyl reduces steric hindrance and alters dipole interactions.
  • 11-(2,4-Dichlorophenyl)-3,3-dimethyl analog (CAS 1028252-14-3) :
    The 2,4-dichloro substitution pattern increases steric bulk compared to 2,3-dichloro, which could hinder rotational freedom. The dimethyl groups at position 3 further rigidify the structure, possibly enhancing metabolic stability .

Non-Chlorinated Aryl Groups

  • 11-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl) () :
    Replacing chlorine with methoxy groups increases electron density and solubility. The 4-methylphenyl group at position 3 introduces hydrophobicity without electronegative effects, suggesting divergent pharmacokinetic profiles .
  • 11-(6-Chloro-4-oxochromen-3-yl) analog (CAS 347352-75-4) :
    The chromen-4-one substituent introduces a conjugated carbonyl system, enabling π-π stacking and hydrogen bonding. This modification may shift activity toward kinase inhibition or antioxidant pathways .

Substituent Variations at Position 3

Methoxy vs. Hydroxypropanoyl Groups

  • 3-(3-Hydroxypropanoyl)-2-chlorophenyl analog (): The hydroxypropanoyl group introduces hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the non-ionizable methoxy groups. This could enhance solubility in polar environments or interaction with catalytic residues in enzymes .
  • 3-(4-Methoxyphenyl)-11-(2-ethoxyphenyl) (CAS 303203-37-4) :
    Ethoxy and methoxy groups at positions 11 and 3, respectively, create a balanced electronic profile. Ethoxy’s larger size may reduce metabolic oxidation rates compared to methoxy .

Structural Modifications and Crystallographic Insights

  • 11-(4-Methoxyphenyl)-3,3-dimethyl monohydrate (): X-ray data (monoclinic, P21/c, Z=4) reveals a puckered diazepine ring with intramolecular H-bonding between the carbonyl oxygen and water molecules. The dimethyl groups induce planarity in the benzene rings, stabilizing the crystal lattice .
  • 10-(4-Bromobenzoyl)-3,3-dimethyl analog (CAS 353477-62-0) :
    The bromobenzoyl group increases molecular weight (561.47 g/mol) and introduces heavy-atom effects for crystallography. The benzoyl moiety’s conjugation may enhance UV absorption, useful in analytical detection .

Data Tables

Table 1: Key Structural and Physical Properties of Analogs

Compound (Position 3/11 Substituents) Molecular Weight (g/mol) Notable Features Evidence ID
3-(3,4-Dimethoxyphenyl), 11-(2,3-dichlorophenyl) ~440 (estimated) High lipophilicity, dual halogen/methoxy -
3-(4-Methylphenyl), 11-(3,4-dimethoxyphenyl) 440.53 Enhanced solubility, methyl hydrophobicity
3-Phenyl, 11-(4-chlorophenyl) 330.82 Planar chlorophenyl, flexible binding
3-(3-Hydroxypropanoyl), 11-(2-chlorophenyl) ~450 (estimated) Hydrogen-bond donor, acidic moiety

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Volume (ų) Key Interactions Evidence ID
11-(4-Methoxyphenyl)-3,3-dimethyl P21/c 1986 H-bonding with water, planar rings
6c (p-chlorobenzoyl derivative) Not reported - Stabilized by acetyl and benzoyl

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